2-(Difluoromethyl)-3-methoxybenzoicacid
Description
Significance of Organofluorine Compounds in Modern Organic Synthesis and Materials Science
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest across various scientific disciplines. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound changes to the physical, chemical, and biological characteristics of the parent molecule. wikipedia.orgoup.com
In modern organic synthesis , the introduction of fluorine can significantly alter a molecule's reactivity, conformational preferences, and metabolic stability. wikipedia.org This has made fluorinated motifs highly sought after in the design of pharmaceuticals and agrochemicals. wikipedia.orgingentaconnect.com For instance, the metabolic stability conferred by fluorine often leads to drugs with improved pharmacokinetic profiles. wikipedia.org The development of efficient and selective fluorination methodologies remains an active and challenging area of research. oup.com
In materials science , the incorporation of fluorine is instrumental in creating advanced materials with unique properties. researchgate.netjst.go.jp Fluoropolymers, for example, exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them ideal for a wide range of applications, from non-stick coatings to high-performance electrical insulation. wikipedia.org The presence of fluorine can also influence the electronic properties of organic materials, leading to applications in areas such as organic electronics and liquid crystals.
Overview of Benzoic Acid Scaffolds as Versatile Building Blocks
Benzoic acid and its derivatives represent a fundamental and highly versatile class of building blocks in organic synthesis. nih.govannexechem.compreprints.orgresearchgate.net The benzoic acid scaffold, characterized by a carboxyl group attached to a benzene (B151609) ring, offers a readily available and modifiable platform for the construction of more complex molecules. nih.govannexechem.compreprints.orgresearchgate.net
The chemical reactivity of both the carboxylic acid group and the aromatic ring allows for a wide array of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, and other functional groups, enabling the formation of diverse molecular architectures. annexechem.com The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at different positions, which in turn modulates the electronic and steric properties of the molecule. annexechem.com
This versatility has led to the widespread use of benzoic acid scaffolds in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. annexechem.compreprints.orgresearchgate.net Many commercially important compounds contain a benzoic acid core, highlighting its significance as a privileged scaffold in medicinal and materials chemistry. nih.govpreprints.orgresearchgate.net
Contextualization of 2-(Difluoromethyl)-3-methoxybenzoicacid within Fluorine and Aromatic Chemistry
2-(Difluoromethyl)-3-methoxybenzoic acid is a fascinating molecule that lies at the intersection of organofluorine chemistry and the chemistry of aromatic carboxylic acids. Its structure features a benzoic acid core substituted with two key functional groups: a difluoromethyl group (-CHF2) at the 2-position and a methoxy (B1213986) group (-OCH3) at the 3-position.
The difluoromethyl group is a lipophilic hydrogen bond donor and is often considered a bioisostere of a hydroxyl or thiol group. Its presence can significantly influence the acidity of the carboxylic acid, the lipophilicity of the molecule, and its potential biological activity. The synthesis of molecules containing a difluoromethyl group often involves specialized reagents and reaction conditions.
The combination of these three components—the benzoic acid scaffold, the difluoromethyl group, and the methoxy group—suggests that 2-(Difluoromethyl)-3-methoxybenzoic acid could serve as a valuable building block for the synthesis of novel bioactive compounds and advanced materials. Its unique substitution pattern offers the potential for fine-tuning molecular properties for specific applications.
Research Gaps and Future Perspectives in the Chemistry of this compound
Despite the potential utility of 2-(Difluoromethyl)-3-methoxybenzoic acid, a thorough review of the scientific literature reveals a significant lack of specific research focused on this particular compound. While extensive research exists on fluorinated benzoic acids and compounds containing difluoromethyl groups, detailed studies on the synthesis, characterization, and application of 2-(Difluoromethyl)-3-methoxybenzoic acid are notably absent.
This presents several key research gaps :
Synthesis: There is a need for the development of efficient and scalable synthetic routes to access 2-(Difluoromethyl)-3-methoxybenzoic acid. Investigating various difluoromethylation strategies on a 3-methoxybenzoic acid precursor or functional group manipulation of a pre-difluoromethylated aromatic ring would be valuable.
Physicochemical Properties: Detailed experimental and computational studies on the physicochemical properties of this compound, such as its pKa, lipophilicity (logP), and conformational preferences, are required to understand its potential behavior in different chemical and biological systems.
Reactivity: A systematic investigation of the reactivity of the carboxylic acid and the aromatic ring would provide valuable insights for its use as a chemical intermediate.
Applications: The potential applications of 2-(Difluoromethyl)-3-methoxybenzoic acid as a precursor for pharmaceuticals, agrochemicals, or advanced materials remain unexplored. Screening for biological activity in various assays or its incorporation into polymer backbones could unveil novel uses.
Future perspectives in the chemistry of 2-(Difluoromethyl)-3-methoxybenzoic acid are therefore rich with opportunity. Future research should focus on addressing the aforementioned gaps. The development of a robust synthetic methodology will be the first critical step to enable further investigation. Subsequent studies on its properties and reactivity will pave the way for its exploration as a novel building block in drug discovery and materials science. The unique combination of functional groups in this molecule suggests that it could lead to the discovery of compounds with novel and improved properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,8H,1H3,(H,12,13) |
InChI Key |
HCOAVBDFSFYUKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethyl 3 Methoxybenzoicacid and Analogues
Strategies for Constructing the Difluoromethyl Moiety
The incorporation of a difluoromethyl group (CHF₂) into aromatic systems can be achieved through various synthetic routes, including direct difluoromethylation of a pre-existing benzoic acid derivative or the application of difluorocarbene chemistry.
Direct Difluoromethylation of Benzoic Acid Derivatives
Direct difluoromethylation involves the introduction of the CHF₂ group onto the benzoic acid ring through nucleophilic, electrophilic, or radical pathways. A plausible strategy for the synthesis of 2-(difluoromethyl)-3-methoxybenzoic acid would involve the initial preparation of a suitable 3-methoxybenzoic acid precursor, followed by regioselective difluoromethylation at the 2-position. This can be facilitated by directed ortho-lithiation of 3-methoxybenzoic acid, which generates a nucleophilic site at the C-2 position, poised for reaction with a difluoromethylating agent.
Nucleophilic difluoromethylation typically involves the reaction of an organometallic reagent with a source of the difluoromethyl cation or its synthetic equivalent. In the context of synthesizing 2-(difluoromethyl)-3-methoxybenzoic acid, a directed ortho-lithiation of 3-methoxybenzoic acid can generate a 2-lithiated species. This nucleophilic intermediate can then be reacted with an electrophilic difluoromethylating agent.
Alternatively, a more common approach involves the reaction of a nucleophilic difluoromethyl source with an electrophilic carbon. For instance, a 2-halo-3-methoxybenzoic acid derivative can serve as an electrophile for a copper-catalyzed reaction with a nucleophilic difluoromethylating reagent such as (difluoromethyl)trimethylsilane (TMSCF₂H).
Table 1: Examples of Nucleophilic Difluoromethylation Reagents
| Reagent Name | Formula | Typical Reaction Conditions |
| (Difluoromethyl)trimethylsilane | TMSCF₂H | Copper or palladium catalysis, often with a fluoride source. |
| Difluoromethyl Phenyl Sulfone | PhSO₂CF₂H | Deprotonation with a strong base to form the nucleophile. |
| Bromodifluoromethylphosphonium Bromide | [Ph₃PCF₂Br]Br | Used to generate a difluoromethyl ylide. |
Electrophilic difluoromethylation reagents introduce a "CF₂H⁺" equivalent to a nucleophilic substrate. For the synthesis of 2-(difluoromethyl)-3-methoxybenzoic acid, an ortho-lithiated 3-methoxybenzoic acid derivative can act as the nucleophile. Reagents such as S-(difluoromethyl)diarylsulfonium salts are effective for this purpose. These reactions often proceed under mild conditions and exhibit good functional group tolerance.
Table 2: Common Electrophilic Difluoromethylating Agents
| Reagent Class | Example |
| Sulfonium Salts | S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate |
| Hypervalent Iodine Reagents | Phenyl(difluoromethyl)iodonium triflate |
Radical difluoromethylation offers a complementary approach for the introduction of the CHF₂ group, particularly for substrates that are sensitive to ionic conditions. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring. The regioselectivity of radical addition to substituted benzoic acids can be influenced by the electronic nature of the substituents. For 3-methoxybenzoic acid, the methoxy (B1213986) group may direct the radical addition to the ortho and para positions.
Table 3: Precursors for Radical Difluoromethylation
| Precursor | Method of Radical Generation |
| Sodium Chlorodifluoroacetate | Thermal or photochemical decomposition |
| Diethyl bromodifluoromethylphosphonate | Radical initiator (e.g., AIBN) |
| Zinc difluoromethanesulfinate | Oxidation with an oxidizing agent |
Generation of Difluorocarbene and its Application in Synthesis
Difluorocarbene (:CF₂) is a versatile intermediate that can be used to construct the difluoromethyl moiety. One potential, albeit less direct, route to 2-(difluoromethyl)-3-methoxybenzoic acid could involve the reaction of a suitable precursor with difluorocarbene. For instance, insertion of difluorocarbene into a C-H bond at the 2-position of 3-methoxybenzoic acid would, in principle, yield the desired product. However, achieving high regioselectivity in C-H insertion reactions of difluorocarbene on complex aromatic systems can be challenging.
Difluorocarbene is typically generated in situ from various precursors under thermal, basic, or photochemical conditions.
Table 4: Common Precursors for Difluorocarbene Generation
| Precursor | Generation Method |
| Chlorodifluoromethane (Freon 22) | Strong base (e.g., NaOH, KOH) |
| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | Fluoride ion catalysis |
| Sodium chlorodifluoroacetate | Thermolysis |
| Diethyl (bromodifluoromethyl)phosphonate | Base-induced elimination |
Approaches for Introducing the Methoxy Group on Benzoic Acid Scaffolds
The synthesis of the target molecule can also commence from a benzoic acid scaffold that is subsequently methoxylated. However, for achieving the 2-(difluoromethyl)-3-methoxybenzoic acid substitution pattern, it is generally more synthetically tractable to start with a methoxy-substituted precursor.
The introduction of a methoxy group onto a benzoic acid ring can be achieved through several established methods. One common strategy is the nucleophilic aromatic substitution (SNAr) of a suitably activated halobenzoic acid with a methoxide source, such as sodium methoxide. For instance, the synthesis of 3-methoxybenzoic acid can be accomplished from 3-chlorobenzoic acid or 3-bromobenzoic acid. This reaction is often facilitated by a copper catalyst.
Another approach involves the methylation of a hydroxybenzoic acid derivative. For example, 3-hydroxybenzoic acid can be methylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Regioselective Alkoxylation Methods
Regioselective alkoxylation is a critical step in the synthesis of polysubstituted aromatic compounds like 2-(difluoromethyl)-3-methoxybenzoic acid. Achieving the specific placement of the methoxy group at the C3 position requires methods that can overcome the inherent reactivity patterns of the benzene (B151609) ring, which are further complicated by the presence of other substituents.
One prominent strategy involves the nucleophilic aromatic substitution (SNAr) on highly activated aromatic rings. For instance, in systems containing fluorine atoms, which are good leaving groups in SNAr reactions, a fluorine atom can be selectively replaced by a methoxy group. The reaction of polyfluoro-nitrobenzenes with sodium methoxide has been shown to be an effective method for introducing methoxy groups, which can then be followed by other transformations to yield the desired product. researchgate.net The tendency for fluorine atoms on quinoxaline or benzofuroxan rings to be substituted by methoxy groups when dissolved in methanol further demonstrates this principle. nih.gov
Copper-mediated C-H alkoxylation presents another advanced approach. Using a directing group, such as a 2-aminopyridine 1-oxide moiety, it is possible to achieve ortho-alkoxylation of arenes. This method allows for the direct introduction of an alkoxy group adjacent to the directing group, offering a high degree of regiocontrol.
Table 1: Comparison of Regioselective Alkoxylation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide, Polyfluoroaromatic substrate | High yield for activated substrates. | Requires strongly electron-withdrawing groups or leaving groups like fluorine. |
| Copper-Mediated C-H Alkoxylation | CuCl, N,O-bidentate directing group | High regioselectivity for ortho-position. | Requires a directing group which may need to be installed and removed. |
Functional Group Interconversions Leading to Methoxy Substitution
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comub.edu This is particularly useful when direct methoxylation is not feasible or does not provide the correct regiochemistry.
A common precursor for a methoxy group is a hydroxyl group. A phenol (B47542) can be converted to a methoxy ether through Williamson ether synthesis, reacting the corresponding phenoxide with a methylating agent like methyl iodide or dimethyl sulfate. Therefore, a synthetic route that establishes a hydroxyl group at the desired C3 position can be readily adapted to introduce the methoxy functionality.
Another versatile strategy involves the transformation of other functional groups. For example, a nitro group, which can be introduced via electrophilic nitration, can be reduced to an amino group. The amino group can then be converted to a diazonium salt, which can subsequently be hydrolyzed to a hydroxyl group and then methylated. While multi-step, this sequence offers a reliable path for introducing an oxygen-based functional group that can be converted to a methoxy group. youtube.comcompoundchem.com
Ortho-Substitution Strategies and Regiocontrol in Benzoic Acid Synthesis
The 1,2,3-substitution pattern of 2-(difluoromethyl)-3-methoxybenzoic acid presents a significant challenge in regiocontrol. Directed ortho-metalation (DoM) is a powerful strategy for achieving substitution adjacent to a directing group. organic-chemistry.orgsemanticscholar.org The carboxylic acid group itself can act as a directing metalation group (DMG). rsc.orgresearchgate.net
In this strategy, the benzoic acid is treated with a strong base, typically an organolithium reagent like s-butyllithium in the presence of a ligand such as tetramethylethylenediamine (TMEDA). This results in deprotonation at the position ortho to the carboxylate group. organic-chemistry.orgresearchgate.net The resulting ortho-lithiated species can then react with a suitable electrophile to introduce a substituent at the C2 position. For the synthesis of the target molecule, an electrophilic difluoromethylating agent would be required.
The "ortho effect" also plays a role in the properties of the final compound. The presence of a substituent at the ortho position relative to a carboxyl group generally increases the acidity of the benzoic acid. wikipedia.orgquora.comkhanacademy.org This is attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring, thereby inhibiting resonance between the carboxyl group and the ring and stabilizing the carboxylate anion. wikipedia.orgkhanacademy.org
Multi-Step Synthesis Pathways to 2-(Difluoromethyl)-3-methoxybenzoic acid
The synthesis of 2-(difluoromethyl)-3-methoxybenzoic acid is inherently a multi-step process that requires careful planning of the sequence of reactions to ensure the correct placement of the three substituents. arxiv.orgarxiv.orgbatistalab.com
Sequence of Fluorination, Methoxylation, and Carboxylic Acid Formation
A plausible synthetic route would involve a carefully orchestrated sequence of fluorination, methoxylation, and carboxylic acid formation.
Methoxylation: Starting with a suitable precursor, the methoxy group could be introduced first. For instance, starting from a fluorinated benzene derivative, a nucleophilic aromatic substitution with sodium methoxide could place the methoxy group. researchgate.netnih.gov
Fluorination (Difluoromethylation): The introduction of the difluoromethyl group is a key step. This can be achieved through various methods, including the use of difluorocarbene (:CF₂) precursors. nih.govcas.cn Reagents like TMSCF₂Br (bromotrifluoromethylsilane) or FSO₂CF₂CO₂H can serve as sources of difluorocarbene. rsc.orgresearchgate.net Radical C-H difluoromethylation is another emerging strategy. nih.gov The regioselectivity of this step would be crucial and would depend on the directing effects of the substituents already present on the ring.
Carboxylic Acid Formation: The final step would be the formation of the carboxylic acid group. A common method is the oxidation of a benzylic position. If the precursor has an alkyl group (e.g., a methyl group) at the C1 position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. youtube.comimperial.ac.uk Alternatively, a formyl group (-CHO) can be oxidized to a carboxylic acid, a method described in a patent for the synthesis of a related compound, 2,3-difluoro-6-methoxybenzoic acid. google.com
Protecting Group Strategies in Complex Synthetic Routes
In a multi-step synthesis, it is often necessary to use protecting groups to mask reactive functional groups and prevent unwanted side reactions. chemeurope.comwikipedia.org The carboxylic acid group is often protected during reactions that are incompatible with its acidic proton or its reactivity.
Common protecting groups for carboxylic acids include esters, such as methyl or benzyl esters. libretexts.orgrsc.org
Methyl esters can be removed by acid or base-catalyzed hydrolysis.
Benzyl esters have the advantage of being removable by hydrogenolysis, a mild condition that is often compatible with other functional groups. chemeurope.comlibretexts.org
tert-Butyl esters are removed under acidic conditions. chemeurope.comlibretexts.org
The choice of protecting group depends on the specific reaction conditions of the subsequent steps in the synthesis. The concept of "orthogonal protection" is vital, where multiple protecting groups can be removed selectively without affecting others. chemeurope.comlibretexts.org For instance, a benzyl ester could be used to protect the carboxylic acid while a reaction sensitive to acid or base is performed. The benzyl group can then be removed via hydrogenolysis to reveal the carboxylic acid.
Table 2: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Method | Deprotection Conditions |
|---|---|---|
| Methyl Ester | Fischer esterification (Methanol, Acid catalyst) | Acid or base hydrolysis |
| Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | Isobutylene, Acid catalyst | Acidic conditions (e.g., TFA) |
| Silyl Ester | Silyl chloride, Base | Acid, base, or fluoride ion |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and side reactions. For each step in the synthesis of 2-(difluoromethyl)-3-methoxybenzoic acid, several parameters can be adjusted.
For the difluoromethylation step , factors such as the choice of the difluorocarbene precursor, the solvent, temperature, and catalyst (if applicable) can significantly impact the outcome. researchgate.netresearchgate.net For example, in photoredox-catalyzed difluoromethylation reactions, the choice of photocatalyst, light source, and additives are key parameters to optimize. nih.govresearchgate.net
In cross-coupling reactions that might be used to form C-C or C-heteroatom bonds, the ligand, metal catalyst, base, and solvent system must be carefully selected and screened to achieve optimal results. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can dramatically influence the reaction's efficiency and selectivity. rsc.org
For steps like directed ortho-metalation , the temperature is critical. These reactions are typically carried out at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium intermediates and prevent side reactions. organic-chemistry.org The choice of organolithium base and the stoichiometry are also important variables to optimize.
Systematic optimization often involves techniques like Design of Experiments (DoE), where multiple variables are changed simultaneously to identify the optimal conditions efficiently.
Green Chemistry Principles in the Synthesis of 2-(Difluoromethyl)-3-methoxybenzoicacid
Modern approaches to the synthesis of difluoromethylated aromatic compounds increasingly prioritize greener methodologies over traditional techniques that often involve hazardous reagents and harsh conditions. For instance, the use of chlorodifluoromethane (a toxic and environmentally damaging gas) is being supplanted by safer alternatives.
One notable advancement in the green synthesis of related compounds is the direct O-difluoromethylation of benzoic acids. A one-pot, two-step method has been developed for various benzoic acid derivatives utilizing bromodifluoro(trimethyl)silane (TMSCF₂Br) in an aqueous system under ambient conditions. This approach represents a significant improvement in terms of operational simplicity and the use of a more environmentally benign solvent system (water) compared to traditional organic solvents.
Another relevant green methodology is the difluoromethylation of phenols using sodium chlorodifluoroacetate, which thermally decarboxylates to generate difluorocarbene. This method avoids the use of toxic and environmentally harmful chlorodifluoromethane and has been successfully applied in the synthesis of aryl difluoromethyl ethers, a class of compounds structurally related to the target molecule. This protocol is noted for being chromatography-free, which reduces solvent usage and waste generation.
The choice of reagents for introducing the difluoromethyl group is a central aspect of the green chemistry profile of the synthesis. The ideal reagent would be non-toxic, highly efficient, and generate benign byproducts. The table below compares potential difluoromethylating agents from a green chemistry perspective.
| Difluoromethylating Agent | Advantages from a Green Chemistry Perspective | Potential Drawbacks | Byproducts |
|---|---|---|---|
| Chlorodifluoromethane (ClCF₂H) | Historically used, effective reagent. | Toxic, ozone-depleting substance, gaseous nature makes it difficult to handle. | Chloride salts. |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Solid, easy to handle, avoids the use of gaseous reagents. orgsyn.org | Requires thermal decarboxylation, potentially high energy input. | Sodium chloride, carbon dioxide. orgsyn.org |
| Bromodifluoro(trimethyl)silane (TMSCF₂Br) | Can be used in aqueous systems, enabling greener solvent choices. chemrevlett.com | Silicon-containing reagent, may require specific workup procedures. | Trimethylsilyl bromide. |
| Difluoromethylene phosphobetaine | Used under additive-free conditions. chemrevlett.com | Phosphorus-containing reagent, potential for phosphorus waste. | Triphenylphosphine oxide. |
Chemical Reactivity and Derivatization of 2 Difluoromethyl 3 Methoxybenzoicacid
Transformations Involving the Carboxylic Acid Functional Group
The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of esters, amides, acyl halides, and anhydrides, as well as undergoing decarboxylation under specific conditions.
The carboxylic acid group of 2-(difluoromethyl)-3-methoxybenzoic acid can be readily converted into its corresponding esters through various standard esterification protocols. These reactions are fundamental for modifying the compound's polarity, solubility, and biological activity.
Common methods for the synthesis of its ester derivatives include:
Fischer-Speier Esterification: This classic acid-catalyzed method involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Reaction with Alkylating Agents: Esters can also be formed by reacting the carboxylate salt of the acid with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method is particularly useful when the alcohol is sensitive to acidic conditions.
Diazomethane-based Esterification: Specialized reagents such as difluoromethyl diazomethane (B1218177) (HCF₂CHN₂) can react with a wide range of carboxylic acids under mild conditions to form difluoromethyl esters. researchgate.net This approach is tolerant of various functional groups. researchgate.net
Modern Catalytic Methods: Heterogeneous catalysts, such as certain metal-organic frameworks (MOFs) like UiO-66-NH₂, have been shown to be effective for the methyl esterification of other fluorinated aromatic carboxylic acids, offering advantages like reduced reaction times and catalyst reusability. rsc.orgsemanticscholar.org
The resulting esters are valuable intermediates for further synthetic transformations or as final target molecules in various applications.
Table 1: Common Esterification Methods
| Method | Reagents | Conditions | Typical Ester Product |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Heat | Methyl 2-(difluoromethyl)-3-methoxybenzoate |
| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Solvent (e.g., DMF) | Methyl 2-(difluoromethyl)-3-methoxybenzoate |
| Diazoalkane Reaction | Difluoromethyl diazomethane (HCF₂CHN₂) | Mild, various solvents | Difluoromethyl 2-(difluoromethyl)-3-methoxybenzoate |
The synthesis of amides from 2-(difluoromethyl)-3-methoxybenzoic acid involves the formation of a new carbon-nitrogen bond by reacting the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of the carboxylic acid itself, direct reaction with an amine typically requires high temperatures and is often inefficient. Therefore, the carboxylic acid is usually "activated" first.
Activation and amidation can be achieved through several routes:
Conversion to Acyl Halides: The most common method involves converting the carboxylic acid to a more reactive acyl halide (see section 3.1.3), which then readily reacts with an amine.
Use of Coupling Agents: A wide variety of peptide coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. These reagents work by forming a highly reactive activated intermediate in situ. Research on related compounds has shown that novel amides can be synthesized using fluorinating agents like Deoxofluor® in a one-pot methodology. mdpi.com
The resulting amide derivatives are of significant interest in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.
Table 2: Selected Peptide Coupling Agents for Amidation
| Coupling Agent | Full Name | Byproducts |
|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |
For many synthetic applications, the carboxylic acid must be converted into more electrophilic derivatives like acyl halides or anhydrides.
Acyl Halides: Acyl halides, particularly acyl chlorides and fluorides, are highly reactive intermediates. wikipedia.org
Acyl Chlorides are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).
Acyl Fluorides have gained attention due to their unique reactivity and stability compared to other acyl halides. researchgate.netnih.gov They can be prepared directly from carboxylic acids using modern deoxyfluorinating reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) or cyanuric fluoride. wikipedia.orgresearchgate.netnih.gov
Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, they can be formed by reacting an acyl halide with a carboxylate salt. Mixed anhydrides can also be synthesized, which are useful activated intermediates in their own right.
These reactive derivatives serve as key precursors for the synthesis of esters, amides, and for performing Friedel-Crafts acylation reactions.
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally challenging and requires harsh conditions unless the ring is activated by potent electron-donating groups.
Studies on related methoxybenzoic acids show that decarboxylation rates are highly dependent on the position of substituents. nist.gov For instance, a hydroxyl group positioned ortho or para to the carboxylic acid significantly facilitates decarboxylation, whereas methoxy (B1213986) groups provide less activation. nist.gov The decarboxylation of 2-(difluoromethyl)-3-methoxybenzoic acid would likely require high temperatures or specialized catalytic systems.
Potential pathways for decarboxylation include:
Thermal Decarboxylation: Heating the acid, often in the presence of a copper catalyst (e.g., copper/quinoline), can induce decarboxylation, though high temperatures are typically necessary.
Acid-Catalyzed Decarboxylation: In strongly acidic media, protonation of the acid can facilitate C-C bond cleavage, although this pathway is more common for acids with strongly activating groups. researchgate.net
Oxidative Decarboxylation: Modern methods, such as manganese-mediated oxidative fluorodecarboxylation, have been developed for related α-fluorocarboxylic acids, providing a pathway to gem-difluoroalkanes. nih.gov
Reactivity of the Aromatic Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on 2-(difluoromethyl)-3-methoxybenzoic acid is controlled by the combined electronic and steric effects of the three existing substituents.
The directing effects of the substituents are as follows:
-OCH₃ (Methoxy group at C3): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. It will strongly direct incoming electrophiles to positions C2, C4, and C6.
-COOH (Carboxylic acid group at C1): This is a deactivating group and a meta-director because it withdraws electron density from the ring. It directs incoming electrophiles to positions C3 and C5.
-CHF₂ (Difluoromethyl group at C2): This group is electron-withdrawing due to the high electronegativity of the fluorine atoms. It is therefore a deactivating group and is expected to be a meta-director, favoring substitution at positions C4 and C6.
Position C2 is already substituted.
Position C4 is ortho to the methoxy group and meta to both the deactivating -COOH and -CHF₂ groups.
Position C6 is para to the methoxy group and meta to the -CHF₂ group, but ortho to the -COOH group.
Considering these factors, substitution is most likely to occur at the C4 position . This position is strongly activated by the methoxy group and is not sterically hindered. Furthermore, it aligns with the meta-directing preference of the adjacent difluoromethyl group. Position C6 is also activated but is subject to greater steric hindrance from the adjacent carboxylic acid group.
Table 3: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
| Position | Effect of -OCH₃ (at C3) | Effect of -COOH (at C1) | Effect of -CHF₂ (at C2) | Overall Likelihood |
|---|---|---|---|---|
| C4 | Activating (ortho) | Neutral (meta) | Favored (meta) | Most Probable |
| C5 | Deactivating (meta) | Favored (meta) | Disfavored (para) | Unlikely |
| C6 | Activating (para) | Disfavored (ortho) | Favored (meta) | Less Probable (Steric Hindrance) |
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. For 2-(difluoromethyl)-3-methoxybenzoic acid, these reactions would typically target the C-H bonds of the aromatic ring or require prior conversion of a functional group into a suitable coupling partner, such as a halide or triflate.
Direct C-H activation/functionalization is a prominent strategy. The directing effects of the substituents on the benzene (B151609) ring would play a crucial role in determining the regioselectivity of such reactions. The carboxylic acid group is a well-known directing group for ortho C-H functionalization. Palladium-catalyzed reactions, for instance, could be directed to the position ortho to the carboxylic acid. However, in this specific molecule, both ortho positions are already substituted. The methoxy group can also direct ortho-metalation.
Alternatively, the carboxylic acid group could be transformed into a more reactive group for cross-coupling. For example, it could be converted to a halide. More commonly, related aryl halides or arylboron reagents are used as starting materials in transition-metal-catalyzed reactions to introduce the difluoromethyl group. nih.gov For instance, a bromo- or iodo-substituted precursor to 2-(difluoromethyl)-3-methoxybenzoic acid could readily participate in Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings. The efficiency of these reactions depends on the choice of catalyst, ligand, and reaction conditions. nih.govresearchgate.net
Table 1: Potential Metal-Catalyzed Cross-Coupling Strategies
| Coupling Reaction | Potential Substrate Derivatization | Potential Products | Catalyst System (Example) |
|---|---|---|---|
| Suzuki Coupling | Conversion of -COOH to -Br or -I | Biaryl compounds | Pd(PPh3)4 / Base |
| Sonogashira Coupling | Conversion of -COOH to -I | Aryl-alkyne compounds | PdCl2(PPh3)2 / CuI / Amine Base |
| Buchwald-Hartwig Amination | Conversion of -COOH to -Br or -OTf | Aryl amines, Aryl ethers | Palladium catalysts with specialized phosphine (B1218219) ligands |
| Direct C-H Arylation | None (targets existing C-H bonds) | Biaryl compounds | Palladium, Rhodium, or Ruthenium catalysts |
Reactivity and Stability of the Difluoromethyl Group
The difluoromethyl (-CF2H) group imparts unique properties to the molecule, including increased lipophilicity and the ability to act as a hydrogen bond donor. alfa-chemistry.comrsc.org Its reactivity and stability are of significant interest in medicinal and materials chemistry.
Chemical Transformations at the Fluorinated Carbon
The carbon-hydrogen bond in the difluoromethyl group is acidic compared to a methyl group due to the inductive effect of the two fluorine atoms. This allows for deprotonation by a strong base to form a stabilized aryldifluoromethyl carbanion (ArCF2-). acs.org This nucleophilic species can then react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively using the CF2H group as a handle for further molecular elaboration.
Recent advances have also focused on the selective cleavage and functionalization of the C-F bonds within a related trifluoromethyl group to generate difluoromethyl radicals or cations, which can then undergo further reactions. researchgate.netccspublishing.org.cn While starting from a CF2H group is different, radical abstraction of the hydrogen atom can generate an aryldifluoromethyl radical (•CF2Ar). This radical intermediate can participate in various transformations, such as addition to alkenes or coupling reactions. nih.gov
Table 2: Representative Transformations of the Difluoromethyl Group
| Reaction Type | Reagents/Conditions | Intermediate | Product Type |
|---|---|---|---|
| Deprotonation-Alkylation | Strong base (e.g., KN(iPr)2), then electrophile (E+) | ArCF2- | ArCF2-E |
| Radical C-H Abstraction | Radical initiator (e.g., peroxide) | Ar•CF2 | Dimerized products, addition products |
| Oxidative Fluorodecarboxylation | (On α-fluorocarboxylic acids) Mn-mediator, [18F]Fluoride | N/A | gem-18F-difluoromethyl compounds nih.gov |
Thermal and Chemical Stability Considerations
The difluoromethyl group is generally considered chemically robust. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the thermal stability of the moiety. rsc.org Studies comparing the stability of fluorinated groups on arenes under acidic and basic conditions have shown that the difluoromethyl group is more resistant to defluorination than corresponding monofluoromethyl groups. researchgate.netrsc.org
However, the stability can be context-dependent. For instance, difluoromethyl groups attached to certain nitrogen-containing heteroaromatic rings have been shown to be labile, potentially undergoing elimination of hydrogen fluoride. acs.org For 2-(difluoromethyl)-3-methoxybenzoic acid, the group is attached to a stable benzene ring and is not expected to be unusually labile under typical synthetic conditions. Extreme acidic or basic conditions could potentially lead to degradation, but it is generally more stable than many other functional groups. For example, while strong bases can deprotonate the C-H bond, this is a reversible process, and decomposition is not the primary pathway unless reactive electrophiles are present.
Role as a Precursor in Synthesis of More Complex Molecular Architectures
Due to its unique electronic and steric properties, the difluoromethyl group is often incorporated into molecules to modulate their biological activity. It is considered a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, as it can act as a hydrogen bond donor while increasing lipophilicity and metabolic stability. nih.govresearchgate.netacs.org
Therefore, 2-(difluoromethyl)-3-methoxybenzoic acid serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The carboxylic acid function is a versatile handle for a wide range of transformations, most notably amide bond formation. By coupling the carboxylic acid with various amines, a diverse library of amide derivatives can be generated. These derivatives are often investigated as potential bioactive compounds.
Furthermore, the entire substituted aromatic ring can be incorporated as a key fragment in the total synthesis of larger, more complex natural products or designed molecules. The combination of the methoxy and difluoromethyl groups provides a specific substitution pattern that can be crucial for achieving desired biological target affinity and pharmacokinetic properties. researchgate.net The synthesis of related difluoromethoxy and difluoromethylthio compounds is also an active area of research, highlighting the importance of the -CF2H moiety as a molecular design element. rsc.org
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insight
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the principal technique for the unambiguous structural elucidation of 2-(Difluoromethyl)-3-methoxybenzoic acid in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of different nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.
Deuterium (B1214612) and Multi-Nuclei (e.g., ¹H, ¹³C, ¹⁹F) NMR for Definitive Structural Assignment and Conformational Analysis
Multi-nuclei NMR experiments are indispensable for the complete characterization of a fluorinated organic molecule like 2-(Difluoromethyl)-3-methoxybenzoic acid.
¹H NMR Spectroscopy: This experiment would provide information on the number and chemical environment of the protons. The aromatic protons would appear as distinct multiplets in the aromatic region of the spectrum. The methoxy (B1213986) group would present as a sharp singlet, and the difluoromethyl group's proton would manifest as a characteristic triplet due to coupling with the two equivalent fluorine atoms. The acidic proton of the carboxyl group might appear as a broad singlet, the position of which would be concentration and solvent-dependent.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments. The spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons, the methoxy carbon, and the difluoromethyl carbon. The carbon of the CHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is crucial for fluorinated compounds. For 2-(Difluoromethyl)-3-methoxybenzoic acid, the spectrum would show a doublet corresponding to the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethyl group. The chemical shift would be indicative of the electronic environment of the fluorine nuclei.
Deuterium NMR: While not standard for this type of molecule, deuterium (²H) NMR could be employed in isotopic labeling studies to probe reaction mechanisms or for conformational analysis in anisotropic media like liquid crystals.
A hypothetical summary of expected NMR data is presented below.
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) Range (Hz) | Assignment |
| ¹H | 10.0 - 13.0 | br s | - | -COOH |
| ¹H | 7.0 - 8.0 | m | - | Ar-H |
| ¹H | 6.5 - 7.5 | t | JHF ≈ 50-60 | -CH F₂ |
| ¹H | 3.8 - 4.0 | s | - | -OCH ₃ |
| ¹³C | 165 - 175 | s | - | -C OOH |
| ¹³C | 110 - 160 | m | - | Ar-C |
| ¹³C | 110 - 120 | t | JCF ≈ 230-250 | -C HF₂ |
| ¹³C | 55 - 65 | s | - | -OC H₃ |
| ¹⁹F | -110 to -130 | d | JFH ≈ 50-60 | -CHF ₂ |
Note: This table represents predicted values based on known chemical shift and coupling constant ranges for similar functional groups and is for illustrative purposes only.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be essential to confirm the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between scalar-coupled protons. This would be used to establish the connectivity of the protons on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached carbons. This would definitively link each proton signal (e.g., from the aromatic ring, methoxy, and difluoromethyl groups) to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (which are invisible in HMQC/HSQC) and for connecting molecular fragments. For instance, it would show correlations from the methoxy protons to the aromatic carbon at position 3, and from the difluoromethyl proton to the aromatic carbon at position 2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be critical for determining the preferred conformation of the molecule, for example, by showing through-space interactions between the difluoromethyl group and the methoxy group or adjacent aromatic protons.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule and how they interact.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups. A very broad band would be expected in the 2500-3300 cm⁻¹ region, typical for the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Bands in the 1000-1300 cm⁻¹ region would be associated with C-O and C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic C-C stretching vibrations typically give strong signals in the Raman spectrum. The technique is particularly useful for studying non-polar bonds and symmetric vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |
| C-H stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | IR (strong) |
| C=C stretch (Aromatic) | 1450 - 1600 | IR, Raman |
| C-O stretch (Ether & Acid) | 1210 - 1320 | IR |
| C-F stretch | 1000 - 1100 | IR (strong) |
Note: This table is illustrative and based on typical frequency ranges for the indicated functional groups.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining structural information through fragmentation analysis.
Exact Mass Measurement: HRMS would be used to measure the mass of the molecular ion ([M]⁺ or [M-H]⁻) with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₉H₈F₂O₃ for the neutral molecule) by comparing the measured mass to the calculated mass.
Fragmentation Pattern: By inducing fragmentation of the molecular ion (e.g., through electron ionization or collision-induced dissociation), a characteristic pattern of fragment ions is produced. Analysis of these fragments would provide valuable structural information. Expected fragmentation pathways for 2-(Difluoromethyl)-3-methoxybenzoic acid could include the loss of H₂O, CO, CO₂, and the CHF₂ radical, helping to confirm the connectivity of the functional groups.
Chiroptical Spectroscopy (if chiral derivatives are relevant)
2-(Difluoromethyl)-3-methoxybenzoic acid itself is an achiral molecule and therefore would not be active in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These methods are only relevant for chiral molecules (those that are non-superimposable on their mirror images). If chiral derivatives of this compound were to be synthesized, for example, through the introduction of a stereocenter, then chiroptical spectroscopy would be a vital tool for determining the absolute configuration and studying the stereochemical properties of those derivatives.
Computational and Theoretical Studies on 2 Difluoromethyl 3 Methoxybenzoicacid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. niscpr.res.in It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. niscpr.res.in DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov
For substituted benzoic acids, DFT is crucial for exploring the potential energy landscape, which reveals the relative stability of different conformers. nih.govresearchgate.net The primary conformational variability in benzoic acids arises from the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The key dihedral angle (O=C-O-H) determines whether the conformer is cis (~0°) or trans (~180°). In ortho-substituted benzoic acids, such as 2-fluorobenzoic acid, the cis conformers are significantly lower in energy than the trans conformers due to stabilizing intramolecular interactions and reduced steric hindrance. researchgate.net For 2-(Difluoromethyl)-3-methoxybenzoic acid, it is expected that the cis conformation would also be energetically favored.
Table 1: Representative Calculated Electronic Properties of Substituted Benzoic Acids using DFT
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference Study Finding |
|---|---|---|---|---|
| Benzoic Acid | -7.15 | -1.25 | 5.90 | Serves as a baseline for evaluating substituent effects. |
| 2-Fluorobenzoic Acid | -7.28 | -1.35 | 5.93 | Minor change in energy gap, indicating similar overall reactivity to the parent molecule. researchgate.net |
| 4-Nitrobenzoic Acid | -8.12 | -3.05 | 5.07 | The strong electron-withdrawing nitro group significantly lowers both HOMO and LUMO energies and reduces the energy gap. researchgate.net |
| 2,4-Dimethylbenzoic Acid | -6.78 | -0.98 | 5.80 | Electron-donating methyl groups raise the HOMO energy and slightly decrease the energy gap, suggesting increased reactivity. researchgate.net |
Note: The values in this table are illustrative and collated from different studies with varying computational levels. They demonstrate general trends rather than precise comparisons.
Ab initio quantum chemistry methods are based on first principles without the use of experimental parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for calculating energies and molecular properties. niscpr.res.in These high-level calculations are often used to benchmark the results obtained from DFT functionals, ensuring their reliability for a specific class of molecules. niscpr.res.in For a molecule like 2-(Difluoromethyl)-3-methoxybenzoic acid, high-accuracy ab initio calculations would be invaluable for resolving small energy differences between conformers or for providing a precise value for the standard enthalpy of formation. dntb.gov.ua
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments. ucl.ac.ukrsc.org For 2-(Difluoromethyl)-3-methoxybenzoic acid, MD simulations would be particularly useful for understanding its conformational flexibility and its interactions with solvent molecules.
Simulations can reveal the dominant intermolecular interactions in solution. In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers through their carboxylic acid groups. ucl.ac.ukacs.org In contrast, in polar solvents with high hydrogen bond accepting ability (e.g., DMSO, acetone), the solvent molecules interact directly with the carboxylic acid group, inhibiting the formation of dimers. ucl.ac.ukacs.org MD simulations can quantify the probability of dimer formation versus solute-solvent hydrogen bonding. Given the structure of 2-(Difluoromethyl)-3-methoxybenzoic acid, simulations would clarify how the ortho-difluoromethyl and meta-methoxy groups sterically and electronically influence both self-association and solvation patterns. Furthermore, MD studies on benzoic acid in confined spaces show that geometric constraints impact liquid dynamics and can promote aggregation and the formation of more organized hydrogen bond networks. rsc.orgunimi.it
Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations
Computational chemistry is a key tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. DFT calculations can identify the structures of transition states and determine the activation energies, which are critical for predicting reaction rates and regioselectivity. ccspublishing.org.cnresearchgate.net
For synthetic transformations involving 2-(Difluoromethyl)-3-methoxybenzoic acid, computational studies could predict the most likely pathways. For instance, in reactions involving the introduction of the difluoromethyl group, the mechanism often proceeds through a difluorocarbene (:CF₂) intermediate. cas.cn DFT calculations could model the generation of this intermediate from various precursors and its subsequent reaction with a precursor to the benzoic acid ring, providing insights into the energy barriers of competing pathways. Similarly, for reactions like esterification or amidation at the carboxylic acid group, computational models can predict how the electronic effects of the difluoromethyl and methoxy (B1213986) substituents influence the reactivity of the carboxyl carbon and the stability of tetrahedral intermediates. researchgate.net Studies on C-H activation have shown that DFT can correctly predict regioselectivity by comparing the activation barriers for the formation of different palladacycle intermediates. beilstein-journals.org
Structure-Property Relationship Studies (excluding biological activity)
Computational studies excel at establishing quantitative structure-property relationships (QSPR). By calculating various molecular descriptors, it is possible to correlate a molecule's structure with its physicochemical properties.
For 2-(Difluoromethyl)-3-methoxybenzoic acid, the presence of two different ortho substituents (hydrogen vs. difluoromethyl) results in distinct intramolecular interactions that govern its chemical behavior. nih.gov DFT calculations on 2-fluorobenzoic acid have shown that an intramolecular O-H···F hydrogen bond can stabilize certain conformers. researchgate.net A similar analysis for the target molecule would reveal the nature of interactions between the carboxylic acid proton and the fluorine atoms of the difluoromethyl group. These intramolecular forces directly impact properties such as:
Acidity (pKa): The electron-withdrawing nature of the difluoromethyl group is expected to increase the acidity of the carboxylic acid compared to benzoic acid. Computational models can predict pKa values by calculating the Gibbs free energy change of deprotonation.
Dipole Moment: The arrangement of the polar C-F, C-O, and C=O bonds will result in a significant molecular dipole moment. DFT calculations can provide a precise value for the magnitude and direction of this vector, which influences solubility and intermolecular interactions. researchgate.net
Steric Effects: The steric hindrance caused by the ortho-difluoromethyl group can be quantified. This is particularly relevant for predicting the feasibility of reactions at the carboxylic acid group, as seen in studies of 2,4,6-tris(trifluoromethyl)benzoic acid, which shows significant steric hindrance to esterification. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are routinely used to predict spectroscopic data, which serves as a powerful aid in the interpretation of experimental spectra.
DFT calculations can accurately predict vibrational frequencies (FTIR and Raman). niscpr.res.in Although calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors, leading to excellent agreement. niscpr.res.in This allows for confident assignment of each vibrational mode to specific molecular motions (e.g., C=O stretch, C-F stretches, ring deformations). For a molecule like 2-(Difluoromethyl)-3-methoxybenzoic acid, this would be essential for assigning the characteristic vibrations of the difluoromethyl and methoxy groups.
Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. researchgate.net By benchmarking different DFT functionals against experimental spectra of related benzoic acid derivatives, it is possible to select a functional that reliably predicts the absorption maxima (λ_max) and oscillator strengths. researchgate.net Such calculations would reveal how the combination of the difluoromethyl and methoxy substituents shifts the π→π* transitions of the benzene ring.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analogous Compound 2,4-Dimethylbenzoic Acid
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | 3075 | 3078 | 3085 |
| C=O Stretch | 1685 | 1690 | 1692 |
| Aromatic C-C Stretch | 1614 | 1617 | 1620 |
| CH₃ Asymmetric Stretch | 2975 | 2978 | 2984 |
| C-O Stretch | 1295 | 1298 | 1305 |
Source: Adapted from data on 2,4-dimethylbenzoic acid to illustrate the typical agreement between experimental and scaled DFT-calculated vibrational frequencies. niscpr.res.inresearchgate.net
Applications in Chemical Synthesis and Advanced Materials Non Biological
2-(Difluoromethyl)-3-methoxybenzoicacid as a Key Building Block in Specialty Chemical Synthesis
The strategic placement of the electron-withdrawing difluoromethyl group and the electron-donating methoxy (B1213986) group on the aromatic ring, combined with the reactive carboxylic acid handle, makes 2-(difluoromethyl)-3-methoxybenzoic acid a significant precursor in the field of specialty chemical synthesis. Its derivatives are anticipated to exhibit unique electronic and steric properties, which are highly sought after in the development of advanced materials.
While direct polymerization of 2-(difluoromethyl)-3-methoxybenzoic acid is not common, its derivatives hold potential as monomers for the synthesis of functional polymers. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then be incorporated into polymer backbones. For instance, modification of the carboxylic acid to an acrylate (B77674) or vinyl group could yield a monomer suitable for radical polymerization.
The incorporation of the difluoromethyl and methoxy groups into a polymer chain can significantly influence the material's properties. The difluoromethyl group, with its strong electron-withdrawing nature, can enhance the thermal stability and chemical resistance of the polymer. The methoxy group can affect the polymer's solubility and processing characteristics. This approach is analogous to the use of other substituted benzoic acids in creating polymers with specific functionalities. For example, bio-based monomers like 2-methoxy-4-vinylphenol, derived from ferulic acid, are used to create both thermoplastic and thermoset polymers with a range of properties. mdpi.comresearchgate.net Similarly, benzoic acid-containing polymers have been explored for their unique crystalline structures and potential for controlled release of the benzoic acid moiety. mdpi.com
Table 1: Potential Polymer Precursors from 2-(Difluoromethyl)-3-methoxybenzoic acid and their Polymerization Methods
| Precursor Derivative | Potential Polymerization Method | Resulting Polymer Type |
| 2-(Difluoromethyl)-3-methoxybenzoyl chloride | Condensation polymerization with diamines or diols | Polyamides or Polyesters |
| Vinyl 2-(difluoromethyl)-3-methoxybenzoate | Free-radical polymerization | Polyvinyl ester |
| 2-(Difluoromethyl)-3-methoxy-N-phenylmaleimide | Addition polymerization | Polyimide |
The aromatic scaffold of 2-(difluoromethyl)-3-methoxybenzoic acid makes it a suitable candidate for the synthesis of functional dyes and pigments. The electronic properties of the substituents can be exploited to tune the color and photophysical properties of the resulting dye molecules. The carboxylic acid group provides a convenient point of attachment for chromophoric or auxochromic groups.
Azo dyes, a significant class of synthetic colorants, are often synthesized from aromatic amines and phenols. While 2-(difluoromethyl)-3-methoxybenzoic acid is not an amine, it can be chemically modified to participate in dye synthesis. For instance, reduction of a nitro-analogue could yield an aniline (B41778) derivative that can be diazotized and coupled to form an azo dye. The difluoromethyl and methoxy groups would be expected to modulate the electronic structure of the resulting dye, influencing its absorption spectrum and lightfastness. The synthesis of azo dyes from various benzoic acid derivatives is a well-established field, highlighting the potential of this compound in creating novel colorants. researchgate.netrasayanjournal.co.in
Substituted benzoic acids are a well-known class of building blocks for liquid crystalline materials. The rigid aromatic core of 2-(difluoromethyl)-3-methoxybenzoic acid, coupled with its potential for hydrogen bonding through the carboxylic acid group, makes it an attractive candidate for the design of new liquid crystals. The formation of dimers through hydrogen bonding is a common feature in liquid crystalline benzoic acids, leading to the formation of mesophases.
The presence of the lateral difluoromethyl and methoxy groups can influence the molecular packing and, consequently, the type of liquid crystalline phase (nematic, smectic, etc.) and the transition temperatures. Research on other fluorinated and methoxy-substituted benzoic acids has demonstrated their utility in creating liquid crystals with specific dielectric and electro-optic properties. nih.govresearchgate.netresearchgate.netnih.gov For example, the blending of different alkyl- and alkyloxybenzoic acids is a known strategy to expand the temperature range of the liquid crystalline state. nih.gov
Table 2: Comparison of Substituted Benzoic Acids in Liquid Crystal Applications
| Compound | Substituents | Observed Liquid Crystal Phase | Reference |
| 4-Octyloxybenzoic acid | 4-Octyloxy | Nematic, Smectic C | researchgate.net |
| 4-(Octyloxy)-3-fluorobenzoic acid | 4-Octyloxy, 3-Fluoro | Nematic | researchgate.net |
| 3-Alkanoyloxybenzoic acids | 3-Alkanoyloxy | Smectic | nih.gov |
| 4-Alkanoyloxybenzoic acids | 4-Alkanoyloxy | Smectic | nih.gov |
Ligand Design and Applications in Catalysis
The carboxylic acid functionality of 2-(difluoromethyl)-3-methoxybenzoic acid allows for its use in the design of ligands for catalysis. The carboxylate can coordinate to a metal center, and the difluoromethyl and methoxy substituents can be used to fine-tune the electronic and steric environment around the metal. This can have a significant impact on the catalyst's activity, selectivity, and stability.
For example, rhodium-catalyzed C-H activation and annulation of 3-methoxybenzoic acid has been studied, demonstrating the role of the methoxy group in directing the regioselectivity of the reaction. mdpi.com While there is no specific research on the use of 2-(difluoromethyl)-3-methoxybenzoic acid in this context, it is plausible that ligands derived from it could offer unique properties in similar catalytic transformations. The electron-withdrawing nature of the difluoromethyl group could influence the electron density at the metal center, potentially leading to novel catalytic activities.
Supramolecular Chemistry and Self-Assembly of Architectures
The ability of 2-(difluoromethyl)-3-methoxybenzoic acid to form hydrogen bonds through its carboxylic acid group makes it a candidate for studies in supramolecular chemistry and the self-assembly of well-defined architectures. The formation of dimers is a simple example of self-assembly, but more complex structures can be envisaged through co-crystallization with other molecules that can participate in hydrogen bonding.
The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and dipole-dipole interactions involving the difluoromethyl and methoxy groups can lead to the formation of intricate supramolecular structures in the solid state. The study of self-assembly in similar small molecules, such as conjugates of Fmoc with amino acids, reveals the formation of complex nanostructures like fibrils and plate-like crystals driven by a combination of non-covalent interactions. mdpi.comaalto.fi
Derivatization for Tailored Material Properties (e.g., optical, electronic, stability)
The chemical reactivity of the carboxylic acid group in 2-(difluoromethyl)-3-methoxybenzoic acid allows for a wide range of derivatizations to create materials with tailored properties. Esterification or amidation reactions can be used to attach this molecule to other functional units, thereby modifying the optical, electronic, or stability properties of the resulting material.
For instance, attaching this benzoic acid derivative to a fluorescent core could modulate the emission properties of the fluorophore. Incorporating it into a larger conjugated system could influence the electronic band gap and charge transport properties of the material, which is relevant for applications in organic electronics. The ability to tailor material properties through the derivatization of functionalized building blocks is a cornerstone of modern materials science. nih.govnih.gov
Environmental and Industrial Production Aspects Non Toxicology
Sustainable Synthesis of 2-(Difluoromethyl)-3-methoxybenzoic acid
The principles of green chemistry are central to developing sustainable synthetic routes for 2-(Difluoromethyl)-3-methoxybenzoic acid, aiming to reduce the use of hazardous materials and minimize waste generation. reachemchemicals.com While specific sustainable synthesis protocols for this exact compound are not extensively detailed in publicly available literature, general strategies applicable to substituted benzoic acids can be considered.
One potential approach involves the use of greener solvents and catalysts. For instance, the oxidation of a suitable toluene (B28343) precursor could be achieved using more environmentally friendly oxidizing agents and catalytic systems that operate under milder conditions, thus reducing energy consumption. researchgate.net Furthermore, exploring biocatalytic methods or microbial cell factories for the production of aromatic compounds presents a promising avenue for sustainable synthesis, potentially reducing reliance on fossil fuel-based starting materials and harsh chemical reagents. nih.gov
The introduction of the difluoromethyl group is a critical step. Modern difluoromethylation reactions are being developed to be more environmentally benign. mdpi.comnih.gov For example, the use of visible-light photoredox catalysis for difluoromethylation can proceed under mild conditions, offering a more sustainable alternative to traditional methods that may require harsh reagents. mdpi.comnih.gov Research into difluorocarbene reagents that are more environmentally friendly is also an active area of investigation. thieme-connect.com
A hypothetical sustainable synthesis could involve the steps outlined in the table below, emphasizing the integration of green chemistry principles at each stage.
Table 1: Hypothetical Sustainable Synthesis Strategy
| Step | Traditional Approach | Sustainable Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Starting Material | Petroleum-derived precursors | Lignin-based benzoic acid derivatives rsc.org | Use of Renewable Feedstocks |
| Oxidation | Use of stoichiometric heavy metal oxidants | Catalytic oxidation with O2 or H2O2 researchgate.net | Catalysis, Atom Economy |
| Difluoromethylation | Use of ozone-depleting reagents like BrCF2H or ClCF2H chemistryviews.org | Photocatalytic difluoromethylation mdpi.comnih.gov | Designing Safer Chemicals, Energy Efficiency |
Process Optimization for Industrial Scale Production
Transitioning the synthesis of 2-(Difluoromethyl)-3-methoxybenzoic acid from the laboratory to an industrial scale requires significant process optimization to ensure economic viability, safety, and efficiency. longdom.org Key strategies for optimization include the application of Design of Experiments (DoE) and the implementation of catalytic process intensification. numberanalytics.comnumberanalytics.comacs.orgnih.gov
DoE is a statistical methodology used to systematically investigate the effects of various process parameters—such as temperature, pressure, catalyst loading, and reaction time—on the yield and purity of the final product. acs.orgnih.gov By identifying the optimal operating conditions, DoE can lead to significant improvements in process efficiency and a reduction in by-product formation. acs.org
Catalytic process intensification focuses on enhancing the efficiency of catalytic reactions through innovative reactor design and optimized reaction conditions. numberanalytics.com This can involve the use of microreactors for improved heat and mass transfer, or the development of more active and selective catalysts to increase reaction rates and minimize waste. numberanalytics.com For the synthesis of substituted benzoic acids, the use of robust and recyclable catalysts is a key area of development for industrial applications. google.com
The table below outlines key parameters that would be subject to optimization for the industrial production of 2-(Difluoromethyl)-3-methoxybenzoic acid.
Table 2: Key Parameters for Process Optimization
| Parameter | Objective of Optimization | Potential Impact |
|---|---|---|
| Reaction Temperature | Minimize energy consumption while maximizing reaction rate and selectivity. | Reduced operating costs and lower carbon footprint. |
| Pressure | Optimize for reactions involving gaseous reagents to enhance solubility and reaction kinetics. | Improved reaction efficiency and yield. |
| Catalyst Selection and Loading | Identify a highly active, selective, and stable catalyst; minimize the amount used. | Increased product yield, reduced by-products, and lower catalyst costs. |
| Solvent System | Select a solvent that maximizes reactant solubility and product recovery, and is easily recyclable. | Reduced solvent waste and improved process economics. |
| Reaction Time | Minimize the time required to reach desired conversion and yield. | Increased plant throughput and reduced energy consumption. |
Waste Minimization and By-product Utilization Strategies
A critical aspect of sustainable industrial chemical production is the effective management of waste streams and the valorization of by-products. In the pharmaceutical and fine chemical industries, it is estimated that for every kilogram of product, a significant amount of waste is generated, highlighting the need for robust waste reduction strategies. copadata.com
For the production of 2-(Difluoromethyl)-3-methoxybenzoic acid, waste minimization efforts would focus on several key areas. ijarsct.co.in Implementing process optimization techniques, as discussed in the previous section, can significantly reduce the formation of unwanted by-products at the source. ijarsct.co.in The use of continuous flow chemistry can also contribute to waste reduction by improving reaction control and minimizing the volume of solvent used. nih.gov
Furthermore, the recovery and reuse of solvents and catalysts are essential for minimizing waste and improving the economic feasibility of the process. novasolbio.com For instance, spent solvents can be purified and recycled back into the production process, while heterogeneous catalysts can be recovered and reused for multiple reaction cycles.
The valorization of by-products is another important strategy. For example, in the production of benzoic acid from toluene oxidation, industrial residues can contain valuable conjugated aromatic compounds that can be separated and recovered. researchgate.netepa.gov A similar approach could be applied to the synthesis of 2-(Difluoromethyl)-3-methoxybenzoic acid, where by-products could potentially be converted into other useful chemicals. mdpi.com
Lifecycle Assessment Considerations for 2-(Difluoromethyl)-3-methoxybenzoic acid Production
The key stages to be considered in an LCA for 2-(Difluoromethyl)-3-methoxybenzoic acid production are outlined in the table below.
Table 3: Stages of a Lifecycle Assessment
| LCA Stage | Key Considerations |
|---|---|
| Raw Material Acquisition | The environmental impact of extracting and processing the starting materials, including any fossil fuel-derived precursors. |
| Chemical Synthesis | Energy consumption, solvent use, catalyst production, and emissions to air, water, and soil during the manufacturing process. |
| Purification and Formulation | The environmental burden associated with purification techniques, such as chromatography or crystallization, and the formulation of the final product. |
| Transportation and Distribution | The carbon footprint associated with transporting raw materials, intermediates, and the final product. |
| Use Phase | While not directly related to production, the intended application of the compound can have downstream environmental implications. |
| End-of-Life | The environmental impact of the product's disposal, including its potential for biodegradation or recycling. |
By quantifying the environmental impacts at each stage, an LCA can guide the development of more sustainable production processes. p6technologies.com For specialty chemicals, where detailed process data may not be readily available, predictive LCA approaches can be used to estimate environmental impacts at early stages of process development. acs.org
Emerging Research Areas and Future Challenges
Development of Novel and More Efficient Synthetic Routes
The synthesis of specifically substituted aromatic compounds like 2-(Difluoromethyl)-3-methoxybenzoic acid remains a non-trivial challenge. Traditional multi-step syntheses can be inefficient and lack atom economy. Future research is heavily focused on the development of late-stage difluoromethylation techniques, which allow for the introduction of the crucial -CF2H group at a late point in the synthetic sequence, thereby enabling rapid access to a diverse range of analogues. mdpi.com
Modern synthetic strategies that could be optimized for this target molecule include:
Visible-Light Photocatalysis: This method allows for the generation of difluoromethyl radicals under mild conditions from various precursors (e.g., NaSO2CF2H). mdpi.com These radicals can then engage in C-H functionalization of the aromatic ring. The regioselectivity of such reactions on a substituted benzene (B151609) ring like 3-methoxybenzoic acid would be a critical area of investigation. mdpi.comnih.gov
Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming C-CF2H bonds. A potential route could involve the coupling of a difluoromethyl source with a pre-functionalized benzoic acid derivative (e.g., an aryl halide or boronic acid).
Difluorocarbene Chemistry: The reaction of phenols with difluorocarbene precursors is a common method for generating difluoromethyl ethers. researchgate.net A novel, albeit challenging, approach could involve a dearomatization-rearomatization strategy starting from a substituted phenol (B47542) to construct the benzoic acid framework. rsc.org
| Synthetic Strategy | Potential Precursors | Key Advantages | Foreseeable Challenges |
| Photocatalytic C-H Difluoromethylation | 3-Methoxybenzoic acid, Difluoromethyl sulfone | High functional group tolerance; Mild reaction conditions. mdpi.com | Controlling regioselectivity on the substituted ring; Potential for multiple additions. nih.gov |
| Palladium-Catalyzed Cross-Coupling | 2-Bromo-3-methoxybenzoic acid, a difluoromethylating agent (e.g., TMSCF2H) | High efficiency and established methodology. | Synthesis of precursors; Catalyst sensitivity; Harsh conditions may be required. |
| Copper-Mediated Difluoromethylation | 2-Iodo-3-methoxybenzoic acid, a copper-difluoromethyl reagent | Cost-effective metal catalyst. | Stoichiometric use of copper often required; Limited substrate scope. |
| Dearomatization-Rearomatization | Substituted phenols, Difluoromethyl 2-pyridyl sulfone | Novel approach for ring construction. rsc.org | Multi-step process; Control of dearomatization and rearomatization steps. |
Unexplored Reactivity Patterns of the Difluoromethyl and Methoxy (B1213986) Groups
The interplay between the difluoromethyl and methoxy groups on the benzoic acid ring creates a unique electronic environment that warrants deeper investigation.
Difluoromethyl Group (-CF2H): This group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. Importantly, it possesses a weakly acidic proton, allowing it to act as a hydrogen-bond donor, a feature that makes it a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.gov This hydrogen-bonding capacity can be crucial for molecular recognition processes in biological systems. rsc.org The radical difluoromethylation of pyridines has been shown to be regioselective, suggesting that the reactivity of the difluoromethyl group can be tuned. nih.gov While often considered a stable terminus, recent studies have shown the C-H bond can be deprotonated under specific conditions to form a nucleophilic difluoromethyl anion, opening pathways for further functionalization.
Methoxy Group (-OCH3): At the meta-position relative to the carboxylic acid, the electron-donating resonance effect of the methoxy group is minimized. Its primary influence is a moderate electron-withdrawing inductive effect.
The combined effect of the potent electron-withdrawing -CF2H group at the 2-position and the inductively withdrawing -OCH3 group at the 3-position is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. Future research could explore electrophilic aromatic substitution reactions, where the directing effects of these two groups in concert are currently unpredictable. Furthermore, the nucleophilic character of the difluoromethyl radical suggests that reactions with electron-deficient systems could be a fruitful area of study. mdpi.com
Integration of 2-(Difluoromethyl)-3-methoxybenzoic acid into Flow Chemistry and Automation
The synthesis of fluorinated organic compounds often involves hazardous reagents (e.g., elemental fluorine, DAST) and exothermic reactions that are difficult to control in conventional batch reactors. beilstein-journals.orgresearchgate.netdurham.ac.uk Flow chemistry, which involves performing reactions in continuous-flow microreactors, offers significant advantages in safety, efficiency, and scalability. researchgate.netvapourtec.com
For the synthesis of 2-(Difluoromethyl)-3-methoxybenzoic acid, flow chemistry could be transformative:
Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling toxic or explosive fluorinating agents and intermediates. durham.ac.ukvapourtec.com
Precise Reaction Control: Superior heat and mass transfer in flow reactors allow for precise control over reaction temperatures and residence times, which can improve yields and selectivities in highly sensitive fluorination reactions. beilstein-journals.orgresearchgate.net
Automation and Optimization: Flow systems can be readily automated, enabling rapid optimization of reaction conditions (temperature, pressure, reagent ratios) and facilitating the creation of libraries of derivatives for screening purposes.
Future work will likely focus on adapting difluoromethylation protocols to flow systems, potentially using immobilized reagents or catalysts to further enhance purification and sustainability. vapourtec.com
Advanced Computational Design for New Derivatives with Tunable Properties
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new derivatives without the need for exhaustive experimental synthesis. For derivatives of 2-(Difluoromethyl)-3-methoxybenzoic acid, in silico methods are crucial for rational design in drug discovery and materials science. mdpi.comnih.gov
| Computational Method | Application for Derivatives of 2-(Difluoromethyl)-3-methoxybenzoic acid |
| Density Functional Theory (DFT) | Calculation of molecular geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gap) to predict reactivity. researchgate.netresearchgate.net |
| Molecular Docking | Simulating the binding of derivatives to the active site of a target protein to predict biological activity and guide the design of potent inhibitors. nih.gov |
| Molecular Electrostatic Potential (MEP) | Mapping the electrostatic potential on the molecule's surface to identify sites susceptible to electrophilic or nucleophilic attack and to understand intermolecular interactions. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate structural features of derivatives with their biological activity to predict the potency of new compounds. |
By employing these methods, researchers can create virtual libraries of derivatives with modified substituents on the aromatic ring or at the carboxylic acid position. These models can predict how changes will affect key parameters such as lipophilicity, metabolic stability, binding affinity to a biological target, and electronic properties. mdpi.comnih.gov This computational pre-screening allows for the prioritization of the most promising candidates for chemical synthesis, saving significant time and resources. nih.gov
Strategies for Stereoselective Synthesis (if applicable for derivatives)
While 2-(Difluoromethyl)-3-methoxybenzoic acid itself is achiral, many of its most promising derivatives may contain stereogenic centers. The development of methods for the stereoselective synthesis of such compounds is a critical challenge. rsc.org
The construction of a chiral carbon center bearing a difluoromethyl group is particularly valuable in drug design. rsc.org For instance, if the carboxylic acid of the parent compound is transformed into a ketone, the subsequent addition of a nucleophile could create a chiral tertiary alcohol. Achieving high stereoselectivity in such a transformation would be a key objective.
Emerging strategies include:
Asymmetric Nucleophilic Difluoromethylation: The development of chiral difluoromethylating agents or the use of chiral catalysts to control the facial selectivity of the addition of a "CF2H-" equivalent to a prochiral ketone or imine derived from the parent acid. bohrium.com
Substrate-Controlled Synthesis: Utilizing existing chirality within a molecule to direct the stereochemical outcome of a subsequent reaction.
Kinetic Resolution: Separating a racemic mixture of a chiral derivative by selectively reacting one enantiomer with a chiral catalyst or reagent.
The unique steric and electronic properties of the difluoromethyl group can present both challenges and opportunities in the design of stereoselective reactions. rsc.org Computational modeling can also play a role here, helping to elucidate the transition states of competing reaction pathways and guiding the design of more effective chiral catalysts. springernature.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(difluoromethyl)-3-methoxybenzoic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves functionalizing benzoic acid derivatives through selective fluorination and methoxylation. A feasible route starts with 3-methoxybenzoic acid, followed by difluoromethylation at the ortho position using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key intermediates include halogenated precursors (e.g., 3-methoxy-2-bromobenzoic acid) for nucleophilic substitution or Pd-catalyzed coupling reactions to introduce the difluoromethyl group . Condensation reactions with fluorinated building blocks, as seen in triazole derivative syntheses, may also be adapted .
Q. How do the difluoromethyl and methoxy substituents influence the compound’s physicochemical properties?
- Methodological Answer : The difluoromethyl group enhances lipophilicity and metabolic stability by reducing basicity and resisting oxidative degradation, while the methoxy group contributes to electron-donating effects, influencing pKa and solubility. Fluorine’s inductive effects lower the electron density of adjacent groups, potentially altering hydrogen-bonding capacity and bioavailability. These properties can be quantified via logP measurements, X-ray crystallography for conformation analysis, and computational modeling (e.g., DFT) .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>19</sup>F/<sup>1</sup>H NMR are critical for structural confirmation, with NMR chemical shifts (e.g., δ ~-110 ppm for CF2H) providing diagnostic signals. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) or charged aerosol detection (CAD). Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can further confirm crystallinity and polymorphic forms .
Advanced Research Questions
Q. How can researchers design experiments to study the stereoelectronic effects of the difluoromethyl group on this compound’s binding affinity?
- Methodological Answer : To probe stereoelectronic effects, compare binding affinities of 2-(difluoromethyl)-3-methoxybenzoic acid with non-fluorinated analogs (e.g., methyl or hydrogen substituents) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking and MD simulations should incorporate Cambridge Structural Database (CSD) data to model fluorine-protein interactions, focusing on C-F···H-N or C-F···π interactions. Synchrotron-based crystallography of ligand-protein complexes can reveal direct binding geometries .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, buffer conditions) or impurities. Standardize assays using reference controls (e.g., commercial enzyme inhibitors) and orthogonal methods (e.g., enzymatic vs. cellular assays). Validate purity via LC-MS and quantify active metabolites using stable isotope labeling. Meta-analyses of published data, adjusted for experimental parameters, can identify trends obscured by methodological differences .
Q. What are the metabolic pathways of 2-(difluoromethyl)-3-methoxybenzoic acid, and how can in vitro assays be optimized to study its stability?
- Methodological Answer : Phase I metabolism typically involves oxidation of the difluoromethyl group to COOH or demethylation of the methoxy substituent. Use human liver microsomes (HLMs) with NADPH cofactors and LC-MS/MS to track metabolites. For stability studies, incubate the compound in simulated gastric fluid (SGF) and intestinal fluid (SIF) at 37°C, sampling at intervals for HPLC analysis. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) can identify major metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
